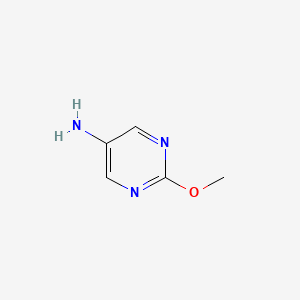

2-Methoxypyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHRENFWPKWVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326476 | |

| Record name | 2-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-89-7 | |

| Record name | 56621-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methoxypyrimidin 5 Amine

Classical Approaches to Pyrimidine (B1678525) Ring Synthesis with 2-Methoxypyrimidin-5-amine as a Target

Classical syntheses of pyrimidine derivatives are foundational and often involve the stepwise construction of the heterocyclic core followed by the introduction or modification of substituents.

Condensation Reactions in the Formation of the Pyrimidine Core

The most prevalent and widely utilized method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as urea (B33335), guanidine (B92328), or amidine) with a three-carbon fragment possessing electrophilic centers at the 1 and 3 positions (a 1,3-bifunctional compound). bu.edu.egwikipedia.org This general approach, known as the Principal Synthesis, assembles the core structure of the pyrimidine.

While a direct one-pot condensation to form this compound is not the most common route, the principle underpins many multi-step syntheses. The strategy typically involves building a pyrimidine ring with functional groups that can be later converted to the desired methoxy (B1213986) and amine moieties. For instance, a common starting point is the reaction of a β-dicarbonyl compound or its equivalent with urea or thiourea to form a 2-pyrimidinone or 2-thiopyrimidinone, respectively. wikipedia.org These intermediates can then undergo further functionalization.

Key Features of Classical Pyrimidine Condensation:

Reactants: A 1,3-dicarbonyl compound (or equivalent) and an amidine, urea, or guanidine derivative.

Mechanism: The reaction proceeds via a sequence of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring.

Versatility: This method allows for the synthesis of a wide array of substituted pyrimidines by varying the starting components. bu.edu.eg

Functional Group Interconversion Routes to the Amino Moiety

A more common and practical classical approach to synthesizing this compound involves the modification of a pre-formed pyrimidine ring. A highly effective strategy is the introduction of a nitro group at the 5-position, followed by its reduction to the target 5-amino group. This multi-step sequence allows for precise control over the substitution pattern.

A representative synthesis pathway can be adapted from methods used for analogous structures, such as 2-methoxy-5-aminopyridine. google.com The process for the pyrimidine target typically involves the following key transformations:

Halogenation: Conversion of a pyrimidinone to a chloropyrimidine (e.g., 2-chloro-5-nitropyrimidine) using a chlorinating agent like phosphorus oxychloride (POCl₃).

Methoxylation: Nucleophilic substitution of the chlorine atom with a methoxy group using sodium methoxide in methanol.

Reduction: The final and crucial step is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in a suitable solvent such as methanol.

The following table outlines a typical reaction sequence for this functional group interconversion approach.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 5-Nitropyrimidin-2(1H)-one | POCl₃, heat | 2-Chloro-5-nitropyrimidine | Variable |

| 2 | 2-Chloro-5-nitropyrimidine | Sodium methoxide (CH₃ONa), Methanol (CH₃OH), reflux | 2-Methoxy-5-nitropyrimidine | ~95% |

| 3 | 2-Methoxy-5-nitropyrimidine | 10% Pd/C, H₂, Methanol (CH₃OH) | This compound | High |

| Data is representative of typical yields for these reaction types as described in related syntheses. google.com |

This pathway is advantageous because it utilizes readily available starting materials and relies on well-understood and scalable chemical reactions. The reduction of the nitro group is generally high-yielding and clean, providing the desired amine with high purity.

Advanced Synthetic Techniques for this compound

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing complex molecules. These advanced techniques offer improvements in terms of yield, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. For pyrimidines, catalysts based on palladium (Pd), copper (Cu), and iridium (Ir) are used for C-N and C-O bond formation, enabling the direct introduction of amino and methoxy groups.

One innovative approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. nih.gov This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.gov Such a strategy could be adapted to produce highly substituted pyrimidines like this compound in a convergent and atom-economical fashion.

Copper-catalyzed amination reactions are also employed to install amino groups onto pyrimidine rings containing suitable leaving groups (e.g., halogens). organic-chemistry.org These methods often feature good functional group tolerance, allowing for the synthesis of complex pyrimidine derivatives.

Flow Chemistry Applications in the Preparation of this compound and Related Intermediates

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical production, offering significant advantages over traditional batch processing. mdpi.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability.

The synthesis of pyrimidine derivatives has been successfully demonstrated in automated high-temperature and high-pressure flow reactors. acs.org These systems allow for rapid reaction optimization and can facilitate reactions that are difficult or hazardous to perform in batch. For example, a multi-step synthesis involving the formation of an intermediate followed by a thermally induced cyclization to form the pyrimidine ring can be efficiently conducted in a continuous flow setup. acs.org The handling of potentially hazardous intermediates is also safer in a closed-loop flow system. mdpi.com While a specific flow synthesis for this compound is not widely reported, the established protocols for related heterocycles demonstrate the significant potential of this technology for its efficient and safe production. mdpi.com

Advantages of Flow Chemistry in Pyrimidine Synthesis:

Enhanced Safety: Better control over reaction exotherms and containment of hazardous reagents.

Increased Efficiency: Reduced reaction times and improved yields due to superior mixing and heat transfer.

Reproducibility and Scalability: Precise control over parameters ensures consistency, and scaling up is achieved by running the reactor for longer periods. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com These principles are increasingly being applied to the synthesis of pyrimidines.

Key green chemistry strategies applicable to the synthesis of this compound include:

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product that incorporates substantial parts of all reactants. rasayanjournal.co.injmaterenvironsci.com This approach improves efficiency and reduces waste compared to multi-step linear syntheses.

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. A key green objective is to replace these with more environmentally benign alternatives, such as water or ionic liquids. rasayanjournal.co.in

Catalysis: The use of catalysts (including biocatalysts) is preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused, minimizing waste. nih.govbenthamdirect.com

Energy Efficiency: Techniques like microwave-assisted and ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the modern imperatives of chemical manufacturing.

Precursor-Based Synthetic Routes to this compound

The synthesis of this compound can be effectively achieved by utilizing other substituted pyrimidines as foundational starting materials. This approach leverages established pyrimidine chemistry to introduce the required methoxy and amine functionalities at the C2 and C5 positions, respectively.

Utilizing Other Substituted Pyrimidines as Starting Materials

A common and well-documented strategy involves a multi-step sequence starting from readily available pyrimidine derivatives. This typically includes halogenation, nucleophilic substitution, and reduction reactions to build the target molecule.

A robust and frequently employed synthetic route to this compound begins with a 2-chloro-5-nitropyrimidine precursor. This method is advantageous as the chloro and nitro groups are excellent handles for subsequent chemical transformations. The process unfolds in two key steps: methoxylation followed by reduction.

First, the chlorine atom at the C2 position undergoes nucleophilic aromatic substitution with a methoxide source, typically sodium methoxide in a methanol solvent. The electron-withdrawing effect of the nitro group at the C5 position facilitates this substitution. The reaction is generally heated to reflux to ensure complete conversion. This step yields the intermediate, 2-methoxy-5-nitropyrimidine.

The second step involves the reduction of the nitro group at the C5 position to the desired primary amine. A variety of reducing agents can be employed, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient method. This reaction is typically carried out in a solvent like methanol under a hydrogen atmosphere.

A parallel synthesis for a pyridine analog, 2-methoxy-5-aminopyridine, illustrates the viability and reaction conditions of this approach. In that synthesis, 2-chloro-5-nitropyridine is treated with sodium methoxide in methanol at reflux for 1-2 hours to give 2-methoxy-5-nitropyridine. google.com Subsequent reduction of the nitro-intermediate with 10% Pd/C catalyst yields the final amino product. google.com The yields for these analogous steps are reported to be high, often exceeding 90%. google.com

Chlorination: A precursor such as 2-hydroxy-5-nitropyrimidine can be chlorinated using an agent like phosphorus oxychloride (POCl₃) to produce 2-chloro-5-nitropyrimidine. google.com

Methoxylation: 2-chloro-5-nitropyrimidine reacts with sodium methoxide (NaOMe) in methanol (MeOH) to yield 2-methoxy-5-nitropyrimidine.

Reduction: The nitro group of 2-methoxy-5-nitropyrimidine is reduced to an amino group using a catalyst such as Pd/C and a hydrogen source, resulting in the final product, this compound.

The following table outlines the reaction conditions and yields for the analogous synthesis of 2-methoxy-5-aminopyridine, which serves as a model for the pyrimidine counterpart. google.com

| Step | Reactant | Reagents | Solvent | Conditions | Product | Yield (%) |

| 1 | 2-hydroxyl-5-nitropyridine | POCl₃, DMF | - | Reflux, 4h | 2-chloro-5-nitropyridine | 81.96 |

| 2 | 2-chloro-5-nitropyridine | NaOMe | Methanol | Reflux, 1-2h | 2-methoxy-5-nitropyridine | 94.33 - 96.49 |

| 3 | 2-methoxy-5-nitropyridine | 10% Pd/C, H₂ | Methanol | - | 2-methoxy-5-aminopyridine | - |

The synthesis of this compound from precursors like 5-fluoro-2-methoxypyrimidin-4-amine is not a commonly documented pathway in chemical literature. Such a conversion would necessitate complex transformations, including the removal of the C4-amino group and the substitution of the C5-fluoro group with an amino group, or a rearrangement of the functional groups. These steps are generally not synthetically straightforward and lack precedence, making this a less favorable or practical route compared to building from chloro-nitro-pyrimidine precursors.

Strategies Involving Non-Pyrimidine Precursors and Cyclization

An alternative to modifying an existing pyrimidine ring is to construct it from acyclic (non-ring) precursors through a cyclization reaction. This bottom-up approach offers the potential to introduce the desired functional groups in a single, convergent step.

This strategy typically involves the condensation of a three-carbon component with an amidine derivative. For the synthesis of this compound, a suitable amidine would be O-methylisourea or a related compound, which would provide the N-C(OMe)-N backbone of the pyrimidine ring. The three-carbon component would need to be a malonaldehyde or malononitrile derivative appropriately substituted to yield the 5-amino group upon cyclization.

For example, a plausible, though not explicitly documented, route could involve the reaction of O-methylisourea with 2-aminomalononitrile. The reaction would proceed by condensation of the amidine with the dinitrile to form the pyrimidine ring.

While specific examples for this compound are scarce, the general methodology is well-established for other pyrimidine derivatives. For instance, a one-step reaction between 2-bromomalonaldehyde and various amidine compounds is used to prepare 5-bromo-2-substituted pyrimidines. google.com Similarly, a three-component reaction of α-cyanoketones, carboxaldehydes, and guanidines is used to assemble 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles in good yields. nih.gov These examples underscore the feasibility of a cyclization approach for the synthesis of this compound, provided the correct acyclic precursors are utilized.

Yield Optimization and Process Intensification Studies in this compound Production

Specific research focused solely on the yield optimization and process intensification for this compound production is not extensively detailed in publicly available literature. However, general principles of process chemistry can be applied to the established synthetic routes to enhance efficiency and output.

For the precursor-based route starting from 2-chloro-5-nitropyrimidine, optimization would involve a systematic study of key reaction parameters for both the methoxylation and reduction steps.

Key Optimization Parameters:

| Parameter | Methoxylation Step | Reduction Step |

| Temperature | Investigating the optimal reflux temperature to balance reaction rate and impurity formation. | Optimizing temperature to ensure complete reduction without promoting side reactions. |

| Reagent Stoichiometry | Fine-tuning the molar ratio of sodium methoxide to minimize unreacted starting material and side products. | Adjusting catalyst loading (e.g., % Pd/C) to maximize efficiency and minimize cost. |

| Reaction Time | Monitoring the reaction progress (e.g., via HPLC) to determine the shortest time required for completion. | Determining the minimum time needed for full conversion under optimal hydrogen pressure. |

| Solvent | While methanol is standard, other polar aprotic solvents could be explored for improved solubility or reactivity. | Evaluating different solvents for their effect on reaction rate and catalyst activity. |

| Hydrogen Pressure | Optimizing the pressure in the hydrogenation vessel for the reduction step. | - |

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, could be implemented through technologies like continuous flow chemistry. Converting the batch reactions into a continuous flow system could offer benefits such as improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and greater consistency in product quality.

Industrial Scale-Up and Economic Considerations of this compound Synthesis

The industrial-scale production of this compound requires careful consideration of economic viability, safety, and environmental impact. The precursor-based route from chloro-nitro-pyrimidines appears most suitable for scale-up due to its reliance on well-understood chemical transformations.

Economic Factors:

Raw Material Costs: The primary economic driver is the cost of the starting materials. A synthesis pathway starting from inexpensive and readily available pyrimidine precursors, such as those derived from uracil, would be economically advantageous. The cost of reagents like phosphorus oxychloride, sodium methoxide, and palladium catalysts must also be factored in.

Process Efficiency: High-yield reactions are crucial for minimizing waste and reducing the cost per kilogram of the final product. The multi-step synthesis described for the analogous pyridine compound reports high yields, suggesting the pyrimidine route could be economically feasible. google.com

Waste Management: The process generates waste streams, including inorganic salts and spent catalysts. The cost of treating and disposing of this waste in an environmentally compliant manner is a significant consideration.

Scale-Up Challenges:

Heat Management: Both the chlorination and methoxylation steps can be exothermic. Effective heat management is critical on a large scale to prevent runaway reactions and ensure process safety.

Material Handling: Handling hazardous materials like phosphorus oxychloride and flammable solvents like methanol requires specialized equipment and stringent safety protocols.

Product Purification: Crystallization is often used for purification on an industrial scale. Developing a robust crystallization process that consistently delivers the product with the required purity is a key scale-up activity.

A patent for a related process highlights advantages such as a "simple process, short production cycle, mild reaction conditions, fewer three wastes, [and] high product purity and yield," which are all desirable attributes for industrial production. google.com These factors suggest that the synthesis of this compound can be an industrially viable process.

Reactivity and Reaction Mechanisms of 2 Methoxypyrimidin 5 Amine

Nucleophilic Reactivity of the Amino Group

The primary amino group in 2-methoxypyrimidin-5-amine is a key site for nucleophilic reactions, allowing for the synthesis of a wide range of derivatives.

The amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetic anhydride would yield N-(2-methoxypyrimidin-5-yl)acetamide researchgate.netyoutube.comresearchgate.net. The reactivity is comparable to that of other aminopyrimidines, where acylation serves as a common method for the protection of the amino group or for the introduction of specific functionalities.

Similarly, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction leads to the formation of stable sulfonamides. The sulfonylation of amines is a widely used reaction for the synthesis of compounds with various biological activities researchgate.netorganic-chemistry.orgsemanticscholar.org. While specific studies on this compound are not extensively documented, the general reactivity of aminopyrimidines suggests that this transformation proceeds efficiently researchgate.netrsc.org.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic anhydride | N-(2-methoxypyrimidin-5-yl)acetamide | Acylation |

The nitrogen atom of the amino group in this compound can act as a nucleophile in alkylation reactions with alkyl halides. For example, reaction with methyl iodide would lead to the formation of N-methyl-2-methoxypyrimidin-5-amine and potentially quaternary ammonium salts upon further alkylation dtic.milrsc.orgresearchgate.net. The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the reagents.

N-arylation of this compound can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination libretexts.orgorganic-chemistry.orgacsgcipr.orgyoutube.comnih.gov. This powerful method allows for the formation of a carbon-nitrogen bond between the aminopyrimidine and an aryl halide or triflate. A typical reaction would involve a palladium catalyst, a phosphine ligand, and a base to afford the corresponding N-aryl-2-methoxypyrimidin-5-amine. This strategy is widely employed in the synthesis of complex molecules for pharmaceutical and materials science applications nih.gov.

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases or imines. This reaction typically proceeds under acidic or basic catalysis and involves the removal of water. For example, the reaction with benzaldehyde would yield N-benzylidene-2-methoxypyrimidin-5-amine researchgate.netnih.govmdpi.com. The formation of Schiff bases is a versatile reaction used in the synthesis of various heterocyclic compounds and as intermediates in numerous organic transformations nih.gov.

Electrophilic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is generally considered electron-deficient; however, the presence of the electron-donating amino and methoxy (B1213986) groups in this compound activates the ring towards electrophilic substitution. The substitution is expected to be directed to the positions ortho and para to the activating amino group.

Halogenation of this compound can introduce halogen atoms onto the pyrimidine ring, typically at the positions activated by the amino and methoxy groups. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively organic-chemistry.orgresearchgate.net. The reaction conditions can be controlled to achieve mono- or di-halogenation. For instance, bromination is expected to occur at the C4 or C6 position. The reactivity of halogenated pyrimidines in nucleophilic substitution reactions makes them valuable synthetic intermediates rsc.org.

Table 2: Halogenation of Aminopyrimidine Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Aminopyrimidine (B69317) | Chlorine | 2-Amino-5-chloropyrimidine |

Nitration of the pyrimidine ring in this compound can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The strong activating effect of the amino group directs the nitro group to the positions ortho or para to it. However, the harsh acidic conditions can also lead to the formation of a nitramine by reaction at the amino group itself rsc.orgcranfield.ac.uknjit.edusapub.org. The reaction conditions must be carefully controlled to favor ring nitration over N-nitration.

Direct sulfonation of the pyrimidine ring in aminopyrimidines is less common. The reaction with concentrated sulfuric acid or oleum often leads to the formation of a sulfonate salt with the basic amino group rather than electrophilic substitution on the ring . Achieving C-sulfonation typically requires more specialized reagents and conditions.

Transformations of the Methoxy Group

The methoxy group at the C2 position of the pyrimidine ring is a key functional handle for the chemical modification of this compound. Its transformation can be achieved through demethylation to the corresponding hydroxypyrimidine or by substitution with various nucleophiles.

The cleavage of the methyl-oxygen bond in this compound results in the formation of 2-hydroxy-5-aminopyrimidine (which exists in its tautomeric form, 5-amino-pyrimidin-2(1H)-one). This transformation typically requires strong acidic or Lewis acid conditions to activate the methoxy group for nucleophilic attack.

Common reagents employed for the demethylation of aryl methyl ethers can be applied to this compound. The selection of the reagent and reaction conditions is crucial to achieve efficient conversion while minimizing side reactions.

Table 1: Common Reagents and General Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism |

| Boron tribromide (BBr₃) | Anhydrous solvent (e.g., DCM), low temperature to room temperature | Lewis acid-assisted cleavage. The boron atom coordinates to the methoxy oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. |

| Hydrobromic acid (HBr) | Concentrated aqueous solution, often with a co-solvent like acetic acid, elevated temperatures. | Acid-catalyzed SN2 reaction. Protonation of the methoxy oxygen is followed by nucleophilic attack of the bromide ion on the methyl group. |

| Trimethylsilyl iodide (TMSI) | Anhydrous solvent (e.g., acetonitrile, chloroform), room temperature or gentle heating. | SN2-type cleavage. The silicon atom acts as a soft Lewis acid, and the iodide is a strong nucleophile. |

While specific research on the demethylation of this compound is not extensively documented, the general reactivity of methoxypyrimidines suggests that these standard methods would be effective. The presence of the amino group might necessitate the use of excess reagent to account for potential Lewis acid-base interactions with the amine nitrogen.

The substitution of the 2-methoxy group in this compound by other nucleophiles is a challenging transformation. The methoxy group is a relatively poor leaving group, and the pyrimidine ring, while electron-deficient, is not as strongly activated as when it bears potent electron-withdrawing groups like a nitro group.

Nucleophilic aromatic substitution (SNAr) is the principal mechanism for such transformations. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the pyrimidine ring.

For this compound, direct substitution of the methoxy group by common nucleophiles under standard conditions is expected to be sluggish. The amino group at the C5 position is electron-donating, which can decrease the electrophilicity of the C2 position, thereby disfavoring nucleophilic attack.

However, under forcing conditions or with highly reactive nucleophiles, substitution may be achieved. Furthermore, activation of the pyrimidine ring, for instance, through N-oxidation or quaternization, could facilitate the displacement of the methoxy group.

Table 2: Potential Nucleophiles for Substitution Reactions

| Nucleophile | Potential Product | General Reaction Type |

| Amines (RNH₂) | 2-Alkyl/Aryl-aminopyrimidin-5-amine | Amination |

| Thiolates (RS⁻) | 2-Alkyl/Aryl-thiopyrimidin-5-amine | Thiolation |

| Azides (N₃⁻) | 2-Azidopyrimidin-5-amine | Azidation |

It is important to note that without activation, these reactions may require high temperatures and prolonged reaction times, and the yields might be modest.

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are scarce in the literature. However, the general principles of SNAr reactions on pyrimidine systems and demethylation mechanisms provide a solid foundation for understanding its reactivity.

Kinetic studies on related methoxypyrimidine systems have shown that the rate of nucleophilic substitution is highly dependent on the electronic nature of the substituents on the pyrimidine ring. For the substitution of a methoxy group, the reaction is generally expected to follow second-order kinetics, being first order in both the pyrimidine substrate and the nucleophile.

The reaction pathway for an SNAr reaction involves two main steps:

Nucleophilic attack: The nucleophile attacks the C2 position, leading to the formation of a high-energy anionic intermediate (Meisenheimer complex). This step is typically the rate-determining step.

Leaving group departure: The methoxide ion is expelled, and the aromaticity of the pyrimidine ring is restored.

Elucidation of the reaction pathway would involve techniques such as trapping of intermediates, isotopic labeling studies, and computational modeling to determine the energy profile of the reaction.

The transformations of the methoxy group in this compound can be influenced by the choice of catalysts and reagents.

In Demethylation: The choice of Lewis acid (e.g., BBr₃, AlCl₃) or Brønsted acid (e.g., HBr) is critical. Stronger Lewis acids can facilitate the reaction at lower temperatures. The stoichiometry of the reagent is also important, especially in the presence of the basic amino group.

In Substitution Reactions: While not extensively reported for this compound, palladium-catalyzed cross-coupling reactions are a common strategy for the functionalization of pyrimidines. If the methoxy group were first converted to a better leaving group (e.g., a triflate), palladium catalysts could be employed to form C-C, C-N, or C-S bonds.

Furthermore, phase-transfer catalysts could potentially be used in demethylation reactions to enhance the rate of reaction between the pyrimidine substrate in an organic phase and the demethylating agent in an aqueous phase.

Applications and Derivatization of 2 Methoxypyrimidin 5 Amine in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Systems

The strategic placement of functional groups on the 2-Methoxypyrimidin-5-amine scaffold allows it to serve as a foundational component for more elaborate molecular architectures. The primary amino group provides a reactive handle for annulation and derivatization reactions, enabling the extension of the core pyrimidine (B1678525) structure.

Aminopyrimidines are well-established precursors for the synthesis of fused bicyclic heterocycles, which are prominent scaffolds in medicinal chemistry. derpharmachemica.comnih.gov One of the most important classes of compounds derived from these precursors is the pyrimido[4,5-d]pyrimidine (B13093195) system. rsc.org General synthetic strategies often involve the condensation of a 4-aminopyrimidine (B60600) derivative with various reagents to construct the second pyrimidine ring.

While specific literature detailing the use of this compound in these exact reactions is specialized, its structure is analogous to commonly used starting materials like 6-aminouracils. researchgate.net Synthetic methodologies, such as multicomponent reactions involving an aminopyrimidine, an aldehyde, and urea (B33335) or guanidine (B92328) derivatives, provide a direct pathway to these fused systems. rsc.orgresearchgate.net In this context, this compound can act as the key aminopyrimidine component, where its amino group participates in cyclization to form the fused ring, yielding substituted 2-methoxypyrimido[4,5-d]pyrimidines. These structures are of significant interest for their potential as antitumor and antiviral agents. nih.gov

| Fused Heterocyclic System | General Precursors | Potential Role of this compound |

| Pyrimido[4,5-d]pyrimidines | 4-Aminopyrimidine derivative, Aldehyde, Urea/Guanidine | Serves as the core aminopyrimidine scaffold for annulation. |

| Thieno[2,3-d]pyrimidines | Aminopyrimidine, α-haloketone/ester | Provides the pyrimidine ring for fusion with a thiophene (B33073) ring. |

| Pyrido[2,3-d]pyrimidines | Aminopyrimidine, 1,3-Dicarbonyl compound | Acts as the nitrogen-containing component for ring formation. |

| lookchem.comnih.govOxazolo[5,4-d]pyrimidines | Aminoazole, Substituted Oxazole | Can be conceptually formed from related amino-heterocycles. growingscience.com |

Beyond ring fusion, the this compound scaffold is readily modified to introduce diverse functional groups, thereby tuning its steric and electronic properties. The 5-amino group is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for creating new carbon-nitrogen bonds. This methodology allows for the N-arylation of the amino group, attaching a wide variety of substituted aryl and heteroaryl rings. mdpi.com

Furthermore, standard organic transformations can be employed to modify the amino group. Acylation with various benzoyl chlorides or other acid chlorides yields amide derivatives, while reductive amination with aldehydes and ketones provides access to secondary and tertiary amine derivatives. These modifications are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Significance |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand (e.g., Xantphos) | Diaryl/Alkyl-aryl amine | Introduces diverse aromatic systems. mdpi.com |

| Acylation | Acid chloride, Base | Amide | Creates stable linkages to various molecular fragments. |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Allows for the introduction of alkyl and benzyl (B1604629) groups. |

| Sulfonamide Formation | Sulfonyl chloride, Base | Sulfonamide | Important pharmacophore in many drug classes. |

Role in the Construction of Biologically Active Molecules

The pyrimidine ring is a privileged scaffold found in numerous biologically active compounds, including a number of FDA-approved drugs. nih.gov this compound serves as a key intermediate in the synthesis of molecules targeted for pharmaceutical and agrochemical applications. lookchem.com

The structural motif of a substituted pyrimidine is central to many therapeutic agents, particularly in oncology. For instance, the pyrido[2,3-d]pyrimidine (B1209978) core is found in potent kinase inhibitors. The compound PF-04691502, a dual PI3K/mTOR inhibitor investigated for Alzheimer's disease and cancer, features a complex 6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one structure. mdpi.com The synthesis of such highly decorated heterocyclic systems relies on the availability of versatile building blocks like this compound. Its structure provides a template that can be elaborated through multi-step synthetic sequences, including cross-coupling and cyclization reactions, to build these complex and pharmacologically active molecules.

In addition to its role in pharmaceuticals, the methoxypyrimidine moiety is a key component in modern agrochemicals, particularly herbicides. The sulfonylurea class of herbicides often incorporates a pyrimidine or triazine ring. For example, the chemical structure of Chlorimuron ethyl, a widely used herbicide, is ethyl 2-(N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate. google.com The synthesis of such compounds requires a methoxy-substituted aminopyrimidine. This compound is an ideal precursor, where the amino group can be reacted with a sulfonyl isocyanate to form the critical sulfonylurea bridge that is responsible for the molecule's herbicidal activity.

Synthesis of Libraries of this compound Derivatives for Screening Programs

Modern drug discovery heavily relies on the screening of large collections of small molecules to identify initial hits against a biological target. The synthesis of diverse compound libraries from a common scaffold is a cornerstone of this process. This compound is an excellent starting scaffold for creating focused libraries for screening programs.

One advanced approach is the creation of DNA-Encoded Libraries (DELs), where each unique chemical structure is tagged with a unique DNA barcode. nih.gov This technology allows for the synthesis and screening of millions or even billions of compounds in a single experiment. A strategy for building such a library could involve using this compound as the central core. The amino group serves as a reactive anchor for combinatorial diversification. In a "split-and-pool" synthesis, the core scaffold could be reacted with hundreds of different building blocks, such as activated carboxylic acids to form a diverse amide library. nih.gov After each synthetic step, a unique DNA tag is ligated, recording the chemical history of each molecule. The resulting vast library of this compound derivatives can then be screened against a protein target of interest to discover novel and potent ligands.

Utilization in the Development of Functional Materials

The incorporation of heterocyclic moieties into material structures is a well-established strategy for imbuing them with specific functionalities. The pyrimidine core of this compound, with its distinct electronic properties and potential for hydrogen bonding, presents a compelling scaffold for the creation of new functional materials.

While the direct integration of this compound into polymer backbones is an area of ongoing exploration, its potential is noteworthy. The presence of a primary amine group allows for its use as a monomer in various polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would feature the methoxypyrimidine moiety as a repeating unit, which could influence the material's thermal stability, conductivity, and optical properties. Research in this domain is focused on synthesizing and characterizing such polymers to understand the structure-property relationships.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

|---|---|---|

| Polyamide | Diacyl Chloride | Enhanced thermal stability, specific recognition capabilities |

| Polyimide | Dianhydride | High-performance characteristics, processability |

This table is interactive. Click on the headers to sort the data.

In the broader field of material science, this compound and its derivatives are being investigated for their potential in creating advanced materials. The nitrogen atoms in the pyrimidine ring can act as ligands for metal coordination, opening avenues for the development of metal-organic frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

Furthermore, the inherent fluorescence of some pyrimidine derivatives suggests their utility in the design of organic light-emitting diodes (OLEDs) and chemical sensors. The ability to tune the electronic properties of the pyrimidine ring through substitution allows for the rational design of materials with specific absorption and emission characteristics.

Table 2: Research Focus on this compound in Material Science

| Application Area | Material Type | Key Feature of this compound |

|---|---|---|

| Gas Storage/Separation | Metal-Organic Frameworks (MOFs) | Ligating nitrogen atoms |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Tunable fluorescence |

This table is interactive. Click on the headers to sort the data.

Catalytic Applications of this compound Derivatives

The field of catalysis has benefited significantly from the development of ligands based on nitrogen-containing heterocycles. Derivatives of this compound are being explored as ligands for transition metal catalysts, particularly in cross-coupling reactions. The electronic properties of the pyrimidine ring, modified by the methoxy (B1213986) and amino substituents, can influence the activity and selectivity of the catalytic center.

For instance, palladium complexes bearing aminopyrimidine-derived ligands have shown promise in Suzuki and Buchwald-Hartwig amination reactions, which are fundamental transformations in organic synthesis. The design of chiral derivatives of this compound is also a key area of research, with the goal of developing highly enantioselective catalysts for asymmetric synthesis. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific reactions.

Table 3: Catalytic Systems Employing Aminopyrimidine Derivatives

| Catalytic Reaction | Metal Center | Role of Aminopyrimidine Ligand |

|---|---|---|

| Suzuki Coupling | Palladium | Enhancing catalytic activity and stability |

| Buchwald-Hartwig Amination | Palladium | Modulating selectivity |

This table is interactive. Click on the headers to sort the data.

Spectroscopic and Computational Investigations of 2 Methoxypyrimidin 5 Amine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information on atomic connectivity, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR: In the ¹H NMR spectrum of 2-Methoxypyrimidin-5-amine, distinct signals are expected for the protons of the pyrimidine (B1678525) ring, the amino group (-NH₂), and the methoxy (B1213986) group (-OCH₃).

Pyrimidine Protons: The two protons on the pyrimidine ring (at positions 4 and 6) are in different chemical environments and are expected to appear as singlets or doublets in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electronic effects of the adjacent amino and methoxy substituents.

Amino Protons: The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

Methoxy Protons: The three protons of the methoxy group are equivalent and will give rise to a sharp singlet, typically in the upfield region of the spectrum (~3.8-4.0 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule.

Pyrimidine Carbons: The three carbon atoms within the pyrimidine ring will have characteristic chemical shifts influenced by the attached nitrogen atoms and substituents. The carbon atom at position 2, bonded to both a nitrogen and the methoxy group, is expected to be significantly downfield.

Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, typically around 50-60 ppm libretexts.org.

The following table outlines the expected NMR signals for this compound based on general principles and data from similar structures libretexts.orgechemi.com.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Pyrimidine C4-H, C6-H | ~7.5 - 8.5 | Singlet or Doublet |

| ¹H | -NH₂ | Variable (broad) | Singlet |

| ¹H | -OCH₃ | ~3.9 | Singlet |

| ¹³C | C2 (pyrimidine) | ~160 - 165 | Singlet |

| ¹³C | C4, C6 (pyrimidine) | ~140 - 155 | Singlet |

| ¹³C | C5 (pyrimidine) | ~120 - 130 | Singlet |

| ¹³C | -OCH₃ | ~54 - 56 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of specific bonds and functional groups, making these methods excellent for functional group identification.

For this compound, key vibrational modes include:

N-H Vibrations: As a primary amine, the molecule is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to symmetric and asymmetric stretching modes wpmucdn.comorgchemboulder.comlibretexts.org. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹ orgchemboulder.com.

C-H Vibrations: Stretching vibrations for the aromatic C-H bonds on the pyrimidine ring typically appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group occurs just below 3000 cm⁻¹.

C=N and C=C Ring Vibrations: The pyrimidine ring will exhibit a series of characteristic stretching vibrations between 1400 and 1600 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected in the 1200-1300 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 | Medium |

| N-H Bend | Primary Amine (-NH₂) | 1600 - 1650 | Medium-Strong |

| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |

| C-O Stretch | Methoxy Ether | 1200 - 1300 | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₅H₇N₃O. Its monoisotopic mass is 125.0589 Da, and its molecular weight is 125.13 g/mol nih.gov. In an MS experiment, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this mass. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule libretexts.org.

Under techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), the protonated molecule [M+H]⁺ (m/z 126) would be expected to fragment in predictable ways. Studies on related 2-methoxypyrimidine (B189612) derivatives suggest that fragmentation is heavily influenced by the 2-methoxy group. Common fragmentation pathways would likely involve the loss of neutral molecules such as formaldehyde (B43269) (CH₂O) or the methyl radical (•CH₃).

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying conjugated systems.

The pyrimidine ring in this compound is an aromatic, conjugated system. The presence of the electron-donating amino and methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. Typically, aromatic amines exhibit strong absorption bands in the UV region libretexts.org. The spectrum would likely show absorptions corresponding to π → π* and n → π* electronic transitions within the substituted aromatic ring. The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent used due to solvatochromic effects.

Computational Chemistry Studies

Computational chemistry provides a theoretical framework for understanding and predicting the properties of molecules. These methods complement experimental data and offer insights into electronic structure, reactivity, and spectroscopic properties that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. For pyrimidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict a variety of molecular properties.

Optimized Geometry: DFT can be used to calculate the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: A key output of DFT calculations is the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to predict how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the ring and the oxygen of the methoxy group are expected to be regions of negative potential, while the amino protons would be regions of positive potential.

Spectra Simulation: DFT calculations can also be used to simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies and electronic transition energies can be compared with experimental data to aid in the assignment of spectral bands.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and intermolecular interactions of this compound derivatives with their biological targets. These simulations provide insights into the physical movements of atoms and molecules over time, offering a detailed view of the stability of ligand-protein complexes and the nature of their binding.

MD simulations are frequently employed to validate the results of molecular docking studies. For instance, after docking a pyrimidine derivative into the active site of a protein, an MD simulation can assess the stability of the predicted binding pose. mdpi.commdpi.com The root mean square deviation (RMSD) of the ligand and protein backbone is monitored throughout the simulation; a stable RMSD value suggests that the ligand remains securely bound in the predicted orientation. mdpi.com Furthermore, simulations can reveal conformational changes in both the ligand and the protein upon binding, which are crucial for understanding the mechanism of action. aip.org

The interactions governing the binding of pyrimidine derivatives to their targets can be meticulously analyzed through MD simulations. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. ingentaconnect.com For example, simulations of pyrido[3,4-d]pyrimidine (B3350098) derivatives with the Mps1 kinase showed that van der Waals interactions and nonpolar solvation energies were the primary drivers for binding. nih.gov Similarly, studies on 7H-pyrrolo[2,3-d]pyrimidine inhibitors of P21-activated kinase 4 (PAK4) highlighted strong interactions with the hinge region of the kinase. mdpi.com By decomposing the binding free energy, it is possible to identify key amino acid residues that contribute most significantly to the binding affinity, guiding further optimization of the ligand structure. ingentaconnect.com

| Type of Interaction | Description | Example Residues/Regions | Significance |

|---|---|---|---|

| Hydrogen Bonds | Directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Hinge region residues in kinases (e.g., Gly605 in Mps1) nih.gov | Crucial for anchoring the ligand in the correct orientation within the binding site. |

| Hydrophobic Interactions | Forces that drive nonpolar molecules to aggregate in aqueous solution. | ATP-binding site residues ingentaconnect.com | Contributes significantly to the overall binding affinity and stability of the complex. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Residues in the binding pocket (e.g., I531, V539, M602 in Mps1) nih.gov | Plays a dominant role in the stabilization of the ligand-protein complex. ingentaconnect.com |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecules. | Charged side chains of amino acids near the ligand. mdpi.com | Can enhance binding affinity, especially with charged functional groups on the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the inhibitory potency against various biological targets, thereby guiding the design of new, more effective molecules without the immediate need for synthesis and testing. researchgate.netscielo.br

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. nih.govresearchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a regression model that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.netscielo.br

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to pyrimidine derivatives targeting Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2). benthamdirect.comrsc.org These models generate 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a CoMFA model might indicate that a bulky substituent is favored in a specific region (steric field) or that an electron-withdrawing group would be beneficial elsewhere (electrostatic field). benthamdirect.comrsc.org The reliability of these models is assessed through rigorous internal and external validation techniques to ensure their predictive power. researchgate.netimist.ma

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Activity |

|---|---|---|---|

| Electronic | Partial Charges, Dipole Moment | Distribution of electrons within the molecule. | Influences electrostatic and hydrogen bond interactions with the target protein. benthamdirect.com |

| Steric | Molecular Volume, Surface Area | The size and shape of the molecule. | Determines the fit of the molecule within the binding pocket. scielo.brresearchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | The molecule's affinity for nonpolar environments. | Crucial for membrane permeability and hydrophobic interactions in the binding site. scielo.br |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. | Relates to the overall shape and flexibility of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Molecular Docking Studies on Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. figshare.com This technique is instrumental in understanding the binding mechanisms of this compound derivatives and is widely used for virtual screening and lead optimization in drug discovery. The pyrimidine scaffold is a key feature in molecules that target a variety of protein kinases involved in cell signaling pathways. nih.govresearchgate.netnih.gov

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. Docking studies of various aminopyrimidine derivatives into the ATP-binding site of CDK2 have been performed to elucidate their binding modes. nih.goveurekaselect.com These studies consistently show that the pyrimidine core forms crucial hydrogen bonds with the hinge region residues of the kinase. For example, interactions with the backbone of LYS33 and THR14 have been observed. nih.gov The binding affinity is further enhanced by substitutions on the pyrimidine ring that engage in additional hydrogen bonding or hydrophobic interactions with residues such as GLU12, ILE10, and VAL18. nih.gov

| Derivative Type | Key Interacting Residues | Observed Interactions | Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine | LYS33, THR14, GLU12, THR165 | Hydrogen Bonds, Pi-Alkyl | -7.9 nih.gov |

| Diaryl-substituted pyrimidinediones | LEU83, LYS33, GLU81, ASP86 | Hydrogen Bonds, Hydrophobic | Not Reported eurekaselect.comresearchgate.netbenthamdirect.com |

| 4-(Pyrazol-4-yl)-pyrimidines | LEU83, LYS33, GLN131 | Hydrogen Bonds | Not Reported nih.gov |

Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth. Pyrimidine-based derivatives are a well-established class of EGFR inhibitors. nih.gov Docking studies reveal that the pyrimidine ring typically anchors in the adenine-binding pocket, forming one or more hydrogen bonds with key hinge residues like MET769. nih.govbiomedicineonline.org The substituents on the pyrimidine core explore different hydrophobic pockets within the active site, and their interactions are critical for potency and selectivity. For instance, various pyrimidine-5-carbonitrile derivatives have been designed to occupy these hydrophobic regions, leading to potent dual inhibition of EGFR and COX-2. rsc.org

| Derivative Type | Key Interacting Residues | Observed Interactions | Binding Energy (kcal/mol) |

|---|---|---|---|

| Pyrimidine-5-carbonitriles | MET769, LYS745, CYS797 | Hydrogen Bonds, Pi-Cation | Not Reported rsc.org |

| 4-Amino-pyrimidines | MET769 | Hydrogen Bonds | -8.8 biomedicineonline.org |

| Pyrido[2,3-d]pyrimidines | MET793, LYS745, ASP855 | Hydrogen Bonds | Not Reported |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govbenthamdirect.com Aminopyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. Molecular docking simulations show these compounds binding to the ATP-binding site in the kinase domain. The amino group on the pyrimidine ring often forms a crucial hydrogen bond with the side chain of ASP1046, while the pyrimidine itself interacts with CYS919 in the hinge region. benthamdirect.com The lipophilicity and steric properties of substituents on the pyrimidine ring are important for optimizing interactions within the hydrophobic regions of the binding pocket. nih.gov

| Derivative Type | Key Interacting Residues | Observed Interactions | Binding Energy/Score |

|---|---|---|---|

| 4-Aryl-5-cyano-2-aminopyrimidines | CYS919, ASP1046, GLU885 | Hydrogen Bonds | Not Reported benthamdirect.com |

| Furopyrimidines | CYS919, ASP1046 | Hydrogen Bonds | Not Reported nih.gov |

| Thienopyrimidines | CYS919, ASP1046 | Hydrogen Bonds | Not Reported nih.gov |

| Nicotinamide-based derivatives | CYS919, ASP1046, GLU885, CYS1045 | Hydrogen Bonds | Docking performance similar to Sorafenib mdpi.comnih.gov |

PI3K/mTOR

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR are sought-after as cancer therapeutics. Derivatives based on pyrimidine scaffolds, such as thiopyrano[4,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have been designed as dual inhibitors. researchgate.netresearchgate.netacs.org Docking studies indicate that these compounds can fit into the ATP-binding sites of both kinases. For instance, the morpholine (B109124) moiety of some derivatives forms a key hydrogen bond with VAL851 in PI3Kα, a conserved interaction for PI3K inhibitors. researchgate.net The pyrimidine core and its substituents then occupy the rest of the cavity, forming additional interactions that contribute to the dual inhibitory activity. nih.govtandfonline.com

| Derivative Type | Target | Key Interacting Residues | Observed Interactions | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Thiopyrano[4,3-d]pyrimidines | PI3Kα | VAL851, LYS802, ASP933 | Hydrogen Bonds | Not Reported researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | PI3K/mTOR | Not Specified | Good Binding Affinity | -10.7 nih.gov |

| Pyrido[3,2-d]pyrimidines | PI3K/mTOR | Not Specified | Hydrogen Bonds | Not Reported acs.org |

| Thieno[2,3-d]pyrimidines | PI3K | Not Specified | Comparable to PI-103 inhibitor | Not Reported tandfonline.com |

Crystallographic and Supramolecular Studies of 2 Methoxypyrimidin 5 Amine Derivatives

Single Crystal X-ray Diffraction Analysis of 2-Methoxypyrimidin-5-amine Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystalline solid. For derivatives of this compound, this method unveils the exact molecular geometry, conformational preferences, and the packing of molecules in the crystal lattice.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound derivatives, as elucidated by X-ray diffraction, is characterized by the planarity of the pyrimidine (B1678525) ring. The bond lengths and angles within the ring are consistent with its aromatic nature. The exocyclic amino and methoxy (B1213986) groups exhibit specific conformations relative to the pyrimidine core, which are stabilized by intramolecular interactions and the constraints of the crystal packing.

For instance, in related silylated 2-aminopyrimidines, single-crystal X-ray diffraction analyses have confirmed their molecular structures, revealing details about the orientation of substituents. mdpi.com

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 900.1 |

| Z | 4 |

Note: This data is illustrative and based on typical values for related organic molecules. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal, or crystal packing, is governed by a variety of intermolecular interactions. In derivatives of this compound, hydrogen bonding is a dominant force, complemented by other non-covalent interactions such as π-stacking. These interactions direct the self-assembly of the molecules into well-defined supramolecular architectures.

Hydrogen Bonding Networks and Their Influence on Solid-State Properties

Hydrogen bonding plays a pivotal role in the crystal engineering of this compound derivatives. The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group act as hydrogen bond acceptors. This functionality allows for the formation of robust and predictable hydrogen bonding motifs.

In many aminopyrimidine structures, the formation of N-H···N hydrogen bonds leads to the creation of dimeric structures, often characterized by the R₂(²) (8) graph set notation. iucr.org These dimers can then be further interconnected through other hydrogen bonds, forming chains, sheets, or more complex three-dimensional networks. For example, in salts of 2-amino-4,6-dimethoxypyrimidin-1-ium, the primary interaction with counter-ions occurs via N-H···O hydrogen bonds. iucr.org The specific nature of these hydrogen bonding networks significantly influences solid-state properties such as melting point, solubility, and stability. A dense network of intermolecular hydrogen bridges has been observed to lead to high melting points in related silylated 2-aminopyrimidines. mdpi.com

Table 2: Common Hydrogen Bond Motifs in Aminopyrimidine Derivatives

| Donor | Acceptor | Motif |

| N-H (amino) | N (pyrimidine) | Dimer (R₂(²)(8)) |

| N-H (amino) | O (methoxy) | Chain |

| N-H (amino) | O (counter-ion) | Salt bridge |

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-stacking interactions between the aromatic pyrimidine rings contribute significantly to the stability of the crystal structure of this compound derivatives. These interactions can occur in a face-to-face or offset fashion and are crucial in directing the packing of the molecules. The interplay between hydrogen bonding and π-stacking is a key aspect of the supramolecular chemistry of these compounds. rsc.org

In addition to conventional hydrogen bonds and π-stacking, other weaker interactions such as C-H···N and C-H···O contacts can also play a role in stabilizing the crystal packing. The cumulative effect of these numerous weak interactions is a significant driving force in the self-assembly of the molecules.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering provides a framework for the rational design of crystalline materials with desired properties. By understanding and utilizing the intermolecular interactions present in this compound systems, it is possible to design novel solid forms. The predictable nature of the N-H···N and N-H···O hydrogen bonds makes the aminopyrimidine moiety a reliable building block in supramolecular synthesis.

The synthesis of co-crystals is a prime example of the application of crystal engineering principles. By combining a this compound derivative with a suitable co-former, it is possible to generate new crystalline materials with modified physicochemical properties. For instance, co-crystals of 2-aminopyrimidine (B69317) with boric acid have been successfully engineered. mdpi.com

Polymorphism and Co-crystallization Studies of Related Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. While specific studies on the polymorphism of this compound are not widely reported, the potential for polymorphic behavior exists due to the conformational flexibility of the methoxy group and the possibility of different hydrogen bonding arrangements.

Co-crystallization is a powerful technique to modify the properties of a solid and to explore new structural landscapes. Studies on related aminopyrimidine derivatives have shown that they readily form co-crystals with a variety of co-formers, particularly carboxylic acids. researchgate.net These co-crystals are often held together by the robust acid-aminopyrimidine supramolecular synthon. The exploration of co-crystals of this compound could lead to the discovery of new solid forms with enhanced properties. For example, binary and ternary cocrystals of the 2,4-diaminopyrimidine (B92962) derivative, pyrimethamine, have been extensively studied. universityofgalway.ie

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways to Address Scalability and Sustainability Challenges

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more sustainable and scalable manufacturing processes. benthamdirect.comnih.goveurekaselect.comingentaconnect.com Future research on 2-methoxypyrimidin-5-amine will likely focus on green chemistry principles to minimize environmental impact and improve efficiency.

Key research areas include:

Multicomponent Reactions (MCRs): Investigating one-pot syntheses that combine three or more reactants to form the target pyrimidine structure, thereby reducing steps, solvent waste, and energy consumption. benthamdirect.comeurekaselect.com

Green Catalysts: Developing and utilizing environmentally benign catalysts, such as nanocrystalline MgO or Zr(HSO₄)₄, to facilitate the synthesis under milder, solvent-free, or aqueous conditions. eurekaselect.com

Alternative Energy Sources: Employing microwave and ultrasound irradiation to accelerate reaction times, increase yields, and reduce energy usage compared to conventional heating methods. nih.goveurekaselect.com These techniques align with the broader goal of creating more sustainable chemical processes. benthamdirect.comnih.govingentaconnect.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound and its derivatives. This approach offers advantages in scalability, safety, and process control, allowing for more efficient and reproducible production.

| Methodology | Key Advantages | Sustainability Aspect | Potential Application to this compound |

|---|---|---|---|

| Multicomponent Reactions | Atom economy, reduced steps, operational simplicity | Minimizes waste and energy consumption | Development of efficient one-pot routes to complex derivatives |

| Green Catalysis | High efficiency, reusability, mild reaction conditions | Reduces use of hazardous reagents and solvents | Catalytic C-N and C-C bond formations for functionalization |

| Microwave/Ultrasound | Rapid heating, shorter reaction times, improved yields | Energy efficiency | Accelerated synthesis of the core structure and its analogues |

| Flow Chemistry | Scalability, safety, precise control, reproducibility | Improved resource efficiency and process intensification | Large-scale, on-demand production for industrial applications |

Design and Synthesis of Highly Specific Bioactive Compounds Based on this compound

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. tandfonline.comtandfonline.comnih.govmdpi.comelsevierpure.com this compound is a valuable starting material for creating novel, highly specific therapeutic agents. lookchem.com

Future research will focus on:

Structure-Based Drug Design: Utilizing the this compound core to design inhibitors that target specific biological entities like protein kinases. nih.govnih.gov The amino and methoxy (B1213986) groups can be modified to optimize interactions within the binding pockets of targets such as Aurora kinases, Polo-like kinases (PLK), or PI3K/mTOR. nih.govnih.gov

Fragment-Based Drug Discovery: Employing the this compound moiety as a molecular fragment to screen against various biological targets. Hits can then be grown or linked to other fragments to develop potent and selective drug candidates.

Combinatorial Chemistry: Generating large libraries of derivatives by modifying the amino group and the pyrimidine ring. This allows for high-throughput screening to identify compounds with desired biological activities against a range of diseases. tandfonline.com

Bioisosteric Replacement: Systematically replacing the methoxy group or modifying the pyrimidine ring to improve pharmacokinetic properties, enhance potency, and reduce off-target effects of existing drug molecules.

Development of this compound as a Ligand in Coordination Chemistry

Aminopyrimidines are versatile ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms—both the endocyclic ring nitrogens and the exocyclic amino group. sciencenet.cnresearchgate.netdoi.org These sites can coordinate with a variety of metal ions to form complexes with interesting structural, electronic, and magnetic properties.

Future research directions include:

Synthesis of Novel Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to construct porous MOFs. The directionality of the nitrogen donors can be exploited to create frameworks with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Development of Bio-inspired Catalysts: Designing coordination complexes that mimic the active sites of metalloenzymes. The pyrimidine ligand can stabilize metal centers in specific geometries, enabling catalytic transformations relevant to organic synthesis.

Exploration of Magnetic and Luminescent Materials: Synthesizing multinuclear complexes and coordination polymers. researchgate.netnih.gov The pyrimidine ring can mediate magnetic exchange between metal centers or act as a chromophore in luminescent materials for sensing or imaging applications. The coordination behavior of aminopyrimidines with metals like Cu(II) and Ag(I) has been shown to create diverse structural motifs, including 2D and 3D frameworks. sciencenet.cnresearchgate.netnih.gov

| Coordination Mode | Description | Potential Application |

|---|---|---|

| Monodentate (N-1 or N-3) | Coordination through one of the pyrimidine ring nitrogen atoms. | Simple metal complexes, catalytic precursors. |

| Monodentate (Exocyclic N) | Coordination via the lone pair of the 5-amino group. | Formation of complexes where ring nitrogen binding is sterically hindered. doi.org |